molecular formula C5H13ClN2O2 B1398355 2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride CAS No. 1220031-12-8

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride

Cat. No.: B1398355
CAS No.: 1220031-12-8
M. Wt: 168.62 g/mol
InChI Key: NCFBKDHGVQRFGB-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride is an organic compound with the chemical formula C4H11ClN2O2. It appears as a colorless or white crystalline powder and is soluble in water and alcohol, but slightly soluble in dichloromethane. This compound is commonly used in the synthesis of peptide and protein drugs to protect the amino group and other functional groups from being destroyed in chemical reactions .

Preparation Methods

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride can be synthesized through a two-step process:

    Reaction of 2-aminoethanol with acetic anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.

    Reaction of the obtained product with hydrochloric acid: This step produces this compound.

Chemical Reactions Analysis

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride exerts its effects involves the protection of functional groups during chemical reactions. It acts by forming stable intermediates that prevent unwanted side reactions. The molecular targets and pathways involved include the amino and hydroxyl groups, which are crucial for maintaining the integrity of the compound during synthesis .

Comparison with Similar Compounds

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups that provide enhanced stability and protection during chemical reactions.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7(2-3-8)5(9)4-6;/h8H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBKDHGVQRFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-12-8
Record name Acetamide, 2-amino-N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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